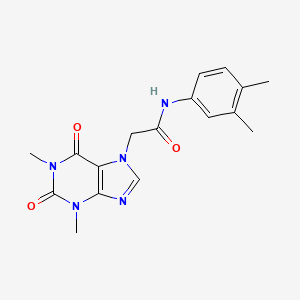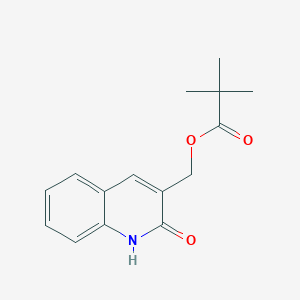
8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecule under consideration belongs to the xanthine derivative class, typically characterized by the purine-2,6-dione structure. These compounds, including various substitutions, exhibit a wide range of biological activities and are of significant interest in material design due to their distinctive intermolecular interactions and potential applications.
Synthesis Analysis
Although specific details on the synthesis of "8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" directly are not available, research on similar compounds, such as the synthesis of new 6-purineselenyl and various alkyl derivatives, can provide insights. These compounds are generally synthesized through modifications at the 7 or 8 positions of the purine-2,6-dione core, involving complex reactions including bromination, alkylation, and nucleophilic substitution steps (Gobouri, 2020).
Molecular Structure Analysis
The structure of compounds closely related to "8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" has been analyzed through various techniques, revealing that these molecules typically crystallize in specific space groups with layered crystal packing dominated by hydrogen bonds and stabilized by electrostatic energy contributions. These findings help in understanding the molecular sheets formed and their interconnection via different stacking motifs (Shukla et al., 2020).
安全和危害
未来方向
The future directions for research on “8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” could involve further exploration of its synthesis, properties, and potential applications. For instance, the study on N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives suggests that these compounds might serve as a lead structure for developing potent bacterial RNA polymerase inhibitors .
属性
IUPAC Name |
8-(2,4-dimethoxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-18-13-11(14(20)19(2)15(18)21)16-12(17-13)9-6-5-8(22-3)7-10(9)23-4/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUQFUGZVUPQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


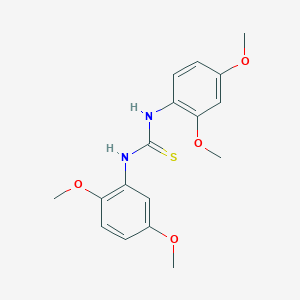
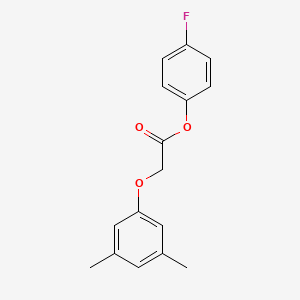
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
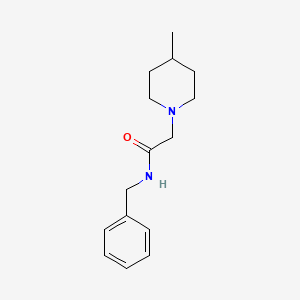
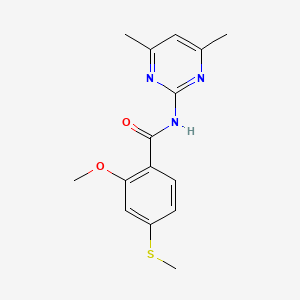
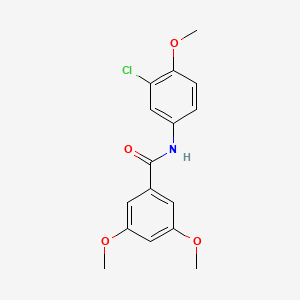

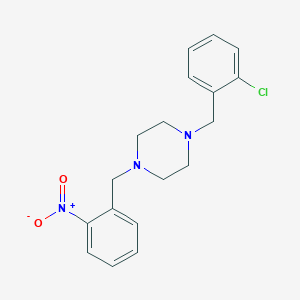
![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
methanone](/img/structure/B5781780.png)
